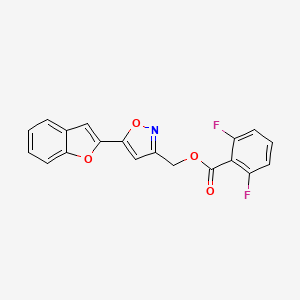

![molecular formula C12H13ClN2O2S B2719832 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate CAS No. 338752-74-2](/img/structure/B2719832.png)

3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a thiazolium salt with a dimethylamino group and a 4-chlorophenyl group attached. Thiazolium salts are often used as catalysts in organic synthesis .

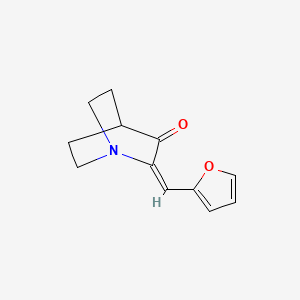

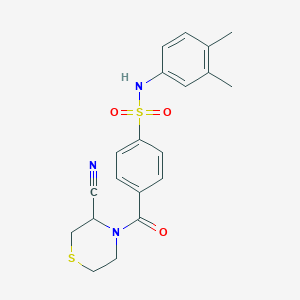

Molecular Structure Analysis

The molecular structure of this compound would likely involve a five-membered thiazolium ring with various functional groups attached. The exact structure would depend on the specific locations of these groups .Chemical Reactions Analysis

Thiazolium salts, like this compound, are often used as catalysts in organic synthesis, particularly in reactions involving the transfer of a carbon group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often solids at room temperature and are soluble in organic solvents .Scientific Research Applications

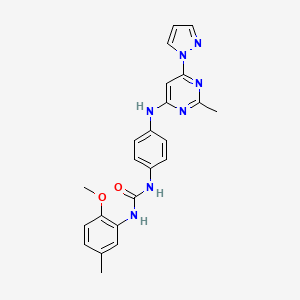

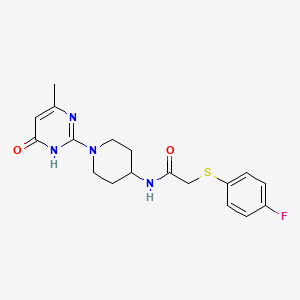

Heterocyclic Compound Synthesis

The compound 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate is involved in the synthesis of various heterocyclic compounds. Studies have shown that reactions with active methylenes can produce a range of heterocycles, including 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, which are valuable in developing pharmaceuticals and materials with specific properties (I. Shibuya, 1984).

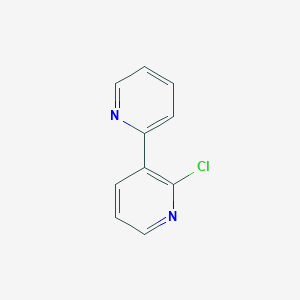

Molecular Structure Analysis

The molecular structure of compounds related to 3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate has been extensively studied. For example, 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine exhibits a well-defined crystal structure, providing insights into intermolecular interactions and stability, crucial for designing more efficient drugs and materials (S. Vijaya et al., 2011).

Antimicrobial Activity

Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one frameworks have shown significant antimicrobial activity. The synthesis of these compounds, including variations with 3-(4-Chlorophenyl) groups, highlights their potential in developing new antimicrobial agents. The structural modifications can lead to compounds with enhanced activity against a variety of pathogens (C. Sanjeeva Reddy et al., 2010).

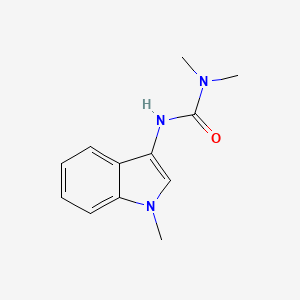

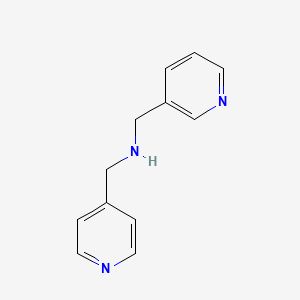

Organic Synthesis and Reactions

The versatile reactivity of related compounds has been exploited in organic synthesis, demonstrating their utility in constructing complex molecular architectures. For instance, 1-Isocyano-2-dimethylamino-alkenes serve as reagents in multicomponent reactions for assembling heterocyclic structures, underscoring the utility of compounds with similar functional groups in facilitating diverse organic transformations (A. Dömling & K. Illgen, 2004).

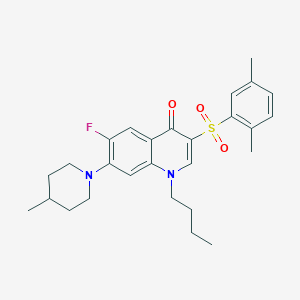

Intramolecular Hydrogen Bond Studies

The examination of intramolecular hydrogen bonds in thiazole derivatives provides valuable insights into the stability and reactivity of these compounds. Understanding these interactions is crucial for designing molecules with desired properties for applications in catalysis, drug design, and material science (M. Castro et al., 2007).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(5E)-3-(4-chlorophenyl)-5-(dimethylaminomethylidene)-1-oxo-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2S/c1-14(2)7-11-12(16)15(8-18(11)17)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDCXAJWMRJOKA-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1C(=O)N(CS1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/1\C(=O)N(CS1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2-chloro-5-nitrobenzenesulfonamide](/img/structure/B2719753.png)

![8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline](/img/structure/B2719767.png)

![4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2719768.png)